molecular formula C6H4N2O6 B1339890 4,5-Dinitrobenzene-1,2-diol CAS No. 77400-30-7

4,5-Dinitrobenzene-1,2-diol

Cat. No. B1339890
CAS RN: 77400-30-7
M. Wt: 200.11 g/mol
InChI Key: ZUWVFOJZGCLEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5-Dinitrobenzene-1,2-diol” is a chemical compound . It is a weak acid . It is soluble in organic solvents .


Synthesis Analysis

The synthesis of “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .

Scientific Research Applications

Precursor for Schiff Base Macrocycles

4,5-Dinitrobenzene-1,2-diol derivatives are crucial in synthesizing Schiff base macrocycles and various other molecules. The regioselectivity in nitration reactions of 1,2-dialkoxybenzenes, which leads to the production of 1,2-dialkoxy-4,5-dinitrobenzene, is of significant interest. This process has shown unique regioselectivity and involves a single electron transfer (SET) process, influenced by the solvent environment and the symmetry of the HOMO of the aromatic moiety (Shopsowitz, Lelj, & MacLachlan, 2011).

Homologue of TCDD

4,5-Dinitrobenzene-1,2-diol is used in the synthesis of novel compounds, such as benzo[1,2-b:4,5-b']bis[1,4]benzodioxin and its derivatives, which are structurally related to the toxic compound TCDD (2,3,7,8-tetrachloro-dibenzo-p-dioxin). This shows the relevance of 4,5-Dinitrobenzene-1,2-diol in studying toxicologically significant compounds (Oliver & Lusby, 1978).

Molecular Polarisability Studies

Research involving the molecular polarisability of dinitrobenzenes, including 4,5-Dinitrobenzene-1,2-diol, provides insights into the configurations of these molecules in dissolved states. Understanding the rotation and coplanarity of nitro-groups in relation to the benzene ring has broader implications in stereochemistry and molecular interaction studies (Calderbank, Fèvre, & Ritchie, 1968).

Study of Substitution Reactions

Investigations into the substitution reactions of 1,2-difluoro-4,5-dinitrobenzene have led to the synthesis of various compounds by displacing fluorine atoms in preference to nitro groups. Such studies are essential for understanding chemical reaction mechanisms and designing new synthetic routes (Plater & Harrison, 2023).

Formation of Quinoxalinol Analogs

4,5-Dinitrobenzene-1,2-diol derivatives have beenused in the synthesis of 2-quinoxalinol analogs, where primary and secondary substitutions lead to the creation of these analogs through reductive cyclization. This systematic study in solution-phase chemistry highlights the potential of 4,5-Dinitrobenzene-1,2-diol in creating diverse organic compounds (Wu et al., 2004).

Synthesis of Electroluminescent Materials

1-Bromo-2,4-dinitrobenzene, a derivative of 4,5-Dinitrobenzene-1,2-diol, has applications in the production of intermediates for medicinal agents, organic dyes, and organic electroluminescent materials. This indicates the broader applicability of 4,5-Dinitrobenzene-1,2-diol in various fields including electronics and pharmaceuticals (Xuan et al., 2010).

Redox and Addition Processes in Chemical Reactions

The reaction of 1,4-dinitrobenzene with Grignard reagents, closely related to 4,5-Dinitrobenzene-1,2-diol, has been studied to understand redox and addition processes in organic reactions. This research is crucial for comprehending and manipulating chemical reactions for the synthesis of novel compounds (Bartoli, Dalpozzo, & Grossi, 1989).

Development of Heat-resistant Explosives

4,5-Dinitrobenzene-1,2-diol is used in the synthesis of diaminotrinitrobenzene isomers, which are of interest for developing heat-resistant explosives. This highlights the material's role in creating substances with specific thermal properties for specialized applications (Siri & Braunstein, 2005).

Safety And Hazards

The safety and hazards of “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .

Future Directions

The future directions of “4,5-Dinitrobenzene-1,2-diol” could not be found in the available resources .

properties

IUPAC Name

4,5-dinitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWVFOJZGCLEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556892
Record name 4,5-Dinitrobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dinitrobenzene-1,2-diol

CAS RN

77400-30-7
Record name 4,5-Dinitrobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8B, FIG. 8. In a dry 500 mL round bottom flask, 1,2-dimethoxy-4,5-dinitrobenzene (3.2 g, 0.12 mmol) 8A was stirred vigorously in 40 mL of glacial acetic acid at 30° C. Once a homogeneous solution 200 mL of 48% HBr was added to the flask and the reaction was slowly heated to reflux. The reaction was complete as indicated by TLC after 4 hours. The work up involved pouring the cooled solution into 800 mL of ice water and then extracting the aqueous phase with CHCl3 (3×150 mL) in order to remove any organic impurities. The dinitro catechol was extracted out of the aqueous layer with ethyl acetate (3×150 mL). The combined ethyl acetate extracts were washed with water and brine (3×100 mL), then dried over MgSO4 and concentrated to an orange residue. Approximately 100 mL of dichloromethane was added to the residue and then placed in the freezer for several hours. The light yellow needles that formed were filtered and washed with dichloromethane to yield 2.37 g of product (84%). 1H NMR (d6 -acetone): δ3.45 (OH), 7.42 (Ar--H); 13C NMR (d6 -acetone): δ112.44, 137.00, 149.97, EI MS M+, 200.
[Compound]
Name
8B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

10 g (44 mmol) of 4,5-dimethoxy-1,2-dinitrobenzene was suspended in 150 ml of a 45% hydrobromic acid and boiled under refluxing for 6 hours. The reaction solution was allowed to cool to room temperature, and 500 ml of water was added thereto The solution was extracted three times with ethyl acetate. The organic layer was washed with a 10% sodium hydrogencarbonate and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the crystal residue was washed with methylene chloride to obtain 7 g (yield: 79%) of 4,5-dihydroxy-1,2-dinitrobenzene.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

10 g (44 mmol) of 4,5-dimethoxy-1,2-dinitrobenzene was suspended in 150 ml of 45% hydrobromic acid, and the suspension was refluxed at a boiling point for 6 hours. The reaction solution was allowed to cool to room temperature, and 500 ml of water was added thereto. The mixture was extracted three times with ethyl acetate. The organic layer was washed with a 10% sodium bicarbonate aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The crystal residue was washed with methylene chloride to obtain 7 g (yield: 79%) of 4,5-dihydroxy1,2-dinitrobenzene.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

88, FIG. 8. In a dry 500 mL round bottom flask, 1,2-dimethoxy-4,5-dinitrobenzene (3.2 g, 0.12 mmol) 8A was stirred vigorously in 40 mL of glacial acetic acid at 30° C. Once a homogeneous solution 200 mL of 48% HBr was added to the flask and the reaction was slowly heated to reflux. The reaction was complete as indicated by TLC after 4 hours. The work up involved pouring the cooled solution into 800 mL of ice water and then extracting the aqueous phase with CHCl3 (3×150 mL) in order to remove any organic impurities. The dinitro catechol was extracted out of the aqueous layer with ethyl acetate (3×150 mL). The combined ethyl acetate extracts were washed with water and brine (3×100 mL), then dried over MgSO4 and concentrated to an orange residue. Approximately 100 mL of dichloromethane was added to the residue and then placed in the freezer for several hours. The light yellow needles that formed were filtered and washed with dichloromethane to yield 2.37 g of product (84%). 1H NMR (d6 -acetone): δ3.45 (OH), 7.42 (Ar-H); 13C NMR (d6 -acetone): δ112.44, 137.00, 149.97, EI MS M+ 200.
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dinitrobenzene-1,2-diol
Reactant of Route 2
Reactant of Route 2
4,5-Dinitrobenzene-1,2-diol
Reactant of Route 3
Reactant of Route 3
4,5-Dinitrobenzene-1,2-diol
Reactant of Route 4
4,5-Dinitrobenzene-1,2-diol
Reactant of Route 5
4,5-Dinitrobenzene-1,2-diol
Reactant of Route 6
4,5-Dinitrobenzene-1,2-diol

Citations

For This Compound
3
Citations
Y Nagata, T Yamada, T Adachi, Y Akai… - Journal of the …, 2013 - ACS Publications
Poly(quinoxaline-2,3-diyl) copolymers bearing various “sergeant” chiral units with common “soldier” achiral units have been synthesized to investigate the efficiency of screw-sense …
Number of citations: 127 0-pubs-acs-org.brum.beds.ac.uk
RK Roy, N Patra - The Journal of Physical Chemistry B, 2022 - ACS Publications
Catechol O-methyltransferase (COMT) plays a vital role in deactivating neurotransmitters like dopamine, norepinephrine, etc., by methylating those compounds. However, the …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
KB Gavazov - Acta Chimica Slovenica, 2012 - researchgate.net
Nitroderivatives of catechol (NDCs) are reviewed with special emphasis on their complexes and applications. Binary, ternary and quaternary NDC complexes with more than 40 …
Number of citations: 25 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.